(2,4,5-trimethylphenyl)methanesulfonamide
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Overview
Description
(2,4,5-Trimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a 2,4,5-trimethylphenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,5-trimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions are performed in polar solvents under mild to moderate temperatures.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2,4,5-Trimethylphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4,5-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfonimidates: Compounds with a similar sulfonamide group but different structural features.
Uniqueness: (2,4,5-Trimethylphenyl)methanesulfonamide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications in research and industry .
Properties
CAS No. |
1250004-34-2 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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